molecular formula C7H4ClIN2 B1315344 2-Chloro-5-iodo-1H-benzo[d]imidazole CAS No. 256518-97-5

2-Chloro-5-iodo-1H-benzo[d]imidazole

Cat. No.: B1315344
CAS No.: 256518-97-5
M. Wt: 278.48 g/mol
InChI Key: YWAUZXYXCAWEDF-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of both chlorine and iodine atoms attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the sequential halogenation process, where a benzimidazole derivative is first chlorinated and then iodinated. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Chloro-5-iodo-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is employed in the development of advanced materials, including organic semiconductors and dyes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with receptors, modulating their signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-iodo-1H-benzo[d]imidazole
  • 5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione
  • 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline

Uniqueness

2-Chloro-5-iodo-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms at specific positions on the benzimidazole ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-chloro-6-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAUZXYXCAWEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476983
Record name 2-Chloro-5-iodo-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256518-97-5
Record name 2-Chloro-5-iodo-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Iodo-1,3-dihydro-2H-1,3-benzimidazole-2-one (7 g) [see Preparation 24] was added to a solution of phosphoryl chloride (135 ml). The reaction mixture was then heated to 120° C. and stirred for 2 hours, after which time the phosphoryl chloride was removed under reduced pressure and the residue diluted with water. The residual aqueous solution was neutralised with aqueous potassium hydrogen carbonate solution and the product extracted with 90:10, by volume, dichloromethane:methanol, dried over magnesium sulphate and the solvent removed under reduced pressure to afford 2-chloro-6-iodo-1H-1,3-benzimidazole (3.68 g) as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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